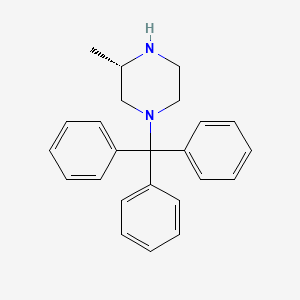

(S)-4-N-Trityl-2-methyl-piperazine

描述

The Role of Piperazine (B1678402) Derivatives in Synthetic and Medicinal Chemistry

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, with the piperazine ring being a prevalent heterocyclic motif in a multitude of FDA-approved drugs. mdpi.comnih.govmdpi.com This six-membered ring containing two nitrogen atoms at opposing positions offers a unique combination of properties that are highly desirable in drug design. nih.gov The presence of these nitrogen atoms imparts a degree of structural rigidity and provides hydrogen bond donors and acceptors, which can enhance interactions with biological targets and improve water solubility and bioavailability. mdpi.comnih.gov

The versatility of the piperazine scaffold allows for facile modification at its nitrogen atoms, enabling the synthesis of a diverse library of compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net These derivatives have demonstrated efficacy as anticancer, antidepressant, antiviral, and anti-inflammatory agents, among others. mdpi.comresearchgate.netwisdomlib.org The ability to fine-tune the physicochemical and pharmacological properties of a molecule by introducing the piperazine moiety makes it an invaluable building block in the development of new therapeutic agents. nih.gov

Significance of Stereochemistry and Enantioselectivity in Pharmaceutical Science

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in pharmaceutical science. omicsonline.org Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov While chemically similar, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. nih.govslideshare.net One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. slideshare.netresearchgate.net

The recognition of the importance of stereoisomerism has led to a paradigm shift in drug development, with a greater emphasis on producing single-enantiomer drugs. omicsonline.org This approach, known as enantioselective synthesis, aims to maximize therapeutic efficacy while minimizing potential side effects. slideshare.net By understanding and controlling the stereochemistry of a drug molecule, scientists can design more selective and effective treatments. omicsonline.orgslideshare.net The development of stereochemically pure drugs is a key strategy for improving therapeutic indices and achieving better pharmacokinetic profiles. omicsonline.org

Overview of the Trityl Group as a Strategic Protecting Group in Amine Chemistry

In the intricate world of organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly employed for alcohols, thiols, and particularly amines. total-synthesis.comtcichemicals.com Its significant steric hindrance allows for the selective protection of less hindered functional groups, a feature that is highly valuable in the synthesis of complex molecules. total-synthesis.comtcichemicals.com

The trityl group is typically introduced by reacting the substrate with trityl chloride in the presence of a base. total-synthesis.com Its removal is readily accomplished under mild acidic conditions, leaving other acid-sensitive groups intact if the conditions are carefully controlled. total-synthesis.comarkat-usa.org This strategic application of the trityl group allows for the sequential modification of different parts of a molecule, a crucial aspect of multi-step syntheses. tandfonline.comacgpubs.org The ability to selectively protect and deprotect primary amines with the trityl group has proven to be a powerful strategy in the synthesis of polyamines and other nitrogen-containing compounds. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-methyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQPZHRDKLOPX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428250 | |

| Record name | (S)-4-N-Trityl-2-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625843-74-5 | |

| Record name | (S)-4-N-Trityl-2-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 625843-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Applications of S 4 N Trityl 2 Methyl Piperazine As a Key Chiral Intermediate and Building Block

Contributions to Stereoselective Organic Synthesis

The precise spatial arrangement of the methyl and trityl groups on the piperazine (B1678402) ring allows for a high degree of stereocontrol in a variety of organic reactions. This has made it a valuable asset in the stereoselective synthesis of a range of compounds.

(S)-4-N-Trityl-2-methyl-piperazine is an exemplary product of chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. Chiral amines, such as those derived from amino acids, are important intermediates in the synthesis of chiral drugs and natural products. The synthesis of chiral 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination, with the necessary substrates prepared from amino acids. organic-chemistry.org This approach leverages the inherent chirality of the starting material to produce the target molecule with a specific and predictable stereochemistry. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been synthesized in 11 steps from S-phenylalanine, highlighting the utility of amino acids as chiral precursors. clockss.org

The structural motifs present in this compound are found within a variety of biologically active natural products. Consequently, this chiral building block has been employed in the total synthesis of these complex molecules. Natural products containing the piperazic acid motif, for example, have been isolated from various sources and exhibit diverse biological activities. nih.govrsc.org

One notable example is the synthesis of Dragmacidin B, a marine alkaloid with potential therapeutic applications. A key step in its synthesis involves the dimerization of oxotryptamines to form a bis(indolyl)pyrazine core, which is subsequently reduced to the piperazine structure. nih.govcaltech.edu While the direct use of this compound may not be explicitly detailed in all published syntheses, the use of a chiral piperazine core is fundamental to achieving the correct stereochemistry of the final natural product. The asymmetric total synthesis of (+)-dragmacidin D, for instance, established the R absolute configuration of the natural product. nih.gov

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a compound that temporarily attaches to a non-chiral starting material to guide a chemical reaction towards a specific stereochemical outcome. This compound and its derivatives can serve this purpose effectively. The bulky trityl group provides significant steric hindrance, influencing the direction of attack of incoming reagents and leading to high levels of diastereoselectivity.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Asymmetric Alkylation | Alkyl Halide | Data not available | Data not available |

| Diastereoselective Aldol Reaction | Aldehyde | Data not available | Data not available |

Development of Diverse Heterocyclic Scaffolds with Defined Stereochemistry

The piperazine ring is a common scaffold in medicinal chemistry, and the ability to introduce substituents with defined stereochemistry is of paramount importance. This compound serves as an excellent starting point for the synthesis of a wide array of more complex heterocyclic systems.

A notable strategy involves the "heterocyclic merging" of chiral piperazines with other biologically relevant heterocycles, such as indazoles, to create novel fused scaffolds. This approach allows for the generation of both regiochemically and stereochemically diverse libraries of compounds for drug discovery. mdpi.com For instance, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as chiral building blocks has been reported, starting from chiral piperidine (B6355638) carboxylic acids. nih.gov Furthermore, the synthesis of various substituted piperazines can be achieved through methods like palladium-catalyzed cyclization reactions, offering access to a broad range of molecular architectures. organic-chemistry.org

| Starting Material | Reaction Type | Product Scaffold |

| This compound | N-Arylation | N-Aryl-2-methylpiperazines |

| This compound | Cyclocondensation | Fused bicyclic piperazines |

| This compound | Multi-component Reaction | Highly substituted piperazines |

Iv. Biomedical and Pharmaceutical Research Investigations Utilizing S 4 N Trityl 2 Methyl Piperazine Derivatives

Design and Synthesis of Therapeutically Relevant Piperazine-Based Compounds

The piperazine (B1678402) ring is a prevalent feature in many biologically active compounds and approved drugs, valued for its ability to influence properties like water solubility and bioavailability. researchgate.netresearchgate.net The (S)-2-methylpiperazine moiety, in particular, serves as a versatile chiral building block in the synthesis of complex therapeutic agents. alfachemch.comnih.gov

The compound (S)-4-N-Trityl-2-methyl-piperazine, or its Boc-protected analogue, is a key intermediate in the asymmetric synthesis of more complex molecules. nih.govbldpharm.com The trityl (Tr) or tert-Butoxycarbonyl (Boc) groups serve as protecting groups for one of the nitrogen atoms, allowing for selective reactions on the other nitrogen. This strategy is fundamental in constructing libraries of derivatives for drug screening. For example, the synthesis of various 1,4-disubstituted 2-methylpiperazine (B152721) derivatives often starts from 2-methylpiperazine, where one nitrogen is reacted, followed by further modification at the second nitrogen. nih.gov

The synthesis of complex drug molecules often involves multi-step processes where piperazine-based synthons are introduced to connect different parts of a molecule or to add a basic, hydrophilic group to optimize pharmacokinetic properties. researchgate.netnih.gov For instance, the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib involves a precursor containing a methylpiperazine group. nih.gov Similarly, the synthesis of other kinase inhibitors like Ponatinib and Nintedanib involves the N-alkylation of N-methylpiperazine. mdpi.com The use of chiral building blocks like (S)-2-methylpiperazine is crucial for creating enantiomerically pure drugs, which can have improved efficacy and safety profiles. nih.gov

Derivatives of 2-methylpiperazine have been designed and synthesized to act as potent and selective modulators for various biological targets. This involves creating molecules that can bind with high affinity to specific receptors or enzymes, thereby modulating their function.

One area of investigation has been the development of C-C chemokine receptor type 5 (CCR5) antagonists. nih.gov CCR5 is a critical co-receptor for HIV-1 entry into host cells, making it a key target for antiviral therapies. Through a fragment-assembly strategy, novel 2-methylpiperazine derivatives were synthesized and evaluated. Several of these compounds demonstrated potent antagonistic activity against CCR5, with some exhibiting antiviral activity at the nanomolar level without showing cytotoxicity. nih.gov

Another target for 2-methylpiperazine derivatives is the serotonin (B10506) 5-HT(1A) receptor, which is implicated in various central nervous system disorders. Researchers have synthesized new 1,4-substituted 2-methylpiperazine derivatives and studied how structural changes affect their affinity for these receptors. nih.gov These studies are crucial for developing new agents for neurological and psychiatric conditions.

Research in Oncological Therapies

The piperazine scaffold is a "privileged structure" in oncology drug discovery, appearing in numerous anticancer agents. mdpi.com Derivatives of (S)-2-methylpiperazine have been investigated for their potential in treating various cancers, primarily due to their ability to be incorporated into molecules that inhibit key oncogenic pathways.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The Phosphoinositide 3-Kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for drug development. Several PI3K inhibitors have been developed based on scaffolds that incorporate a piperazine moiety.

While direct studies on this compound derivatives as PI3K inhibitors are not prominent, related structures containing the methylpiperazine core are found in potent kinase inhibitors. Brigatinib, for example, is a tyrosine kinase inhibitor that contains a methylpiperazine group and is designed to inhibit a range of ALK kinase domain mutations. nih.govnih.gov It has also shown the potential to inhibit the mutated epidermal growth factor receptor (EGFR). nih.gov The development of radiolabeled versions, such as [methylpiperazine-¹¹C]brigatinib, allows for its use as a PET tracer to assess the mutational status and treatment sensitivity of tumors. nih.govnih.gov This highlights the importance of the methylpiperazine moiety in designing molecules that target specific oncogenic kinases.

A primary method for evaluating potential anticancer agents is to test their ability to inhibit the growth (antiproliferative activity) or kill (cytotoxic activity) cancer cells in vitro. Numerous studies have demonstrated that derivatives incorporating a methylpiperazine or a general piperazine structure possess significant activity against a wide array of cancer cell lines.

For instance, a series of novel vindoline-piperazine conjugates were synthesized and tested against 60 human tumor cell lines. nih.gov Compounds containing a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine moiety showed outstanding cytotoxic activity, with 50% growth inhibition (GI₅₀) values below 2 μM on nearly all cell lines. nih.gov Another study on arylpiperazine derivatives identified compounds with strong cytotoxic activities against prostate cancer cell lines (LNCaP and DU145). mdpi.com Similarly, quinolinequinones linked to piperazine analogs also showed potent growth inhibition across multiple cancer cell lines, including leukemia, colon, renal, and breast cancer lines. nih.gov

The table below summarizes the cytotoxic activity of selected piperazine derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Cell Line Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|---|

| Vindoline-Piperazine Conjugate | 23 ([4-(trifluoromethyl)benzyl]piperazine derivative) | MDA-MB-468 | Breast | GI₅₀ | 1.00 | nih.gov |

| Vindoline-Piperazine Conjugate | 25 (1-bis(4-fluorophenyl)methyl piperazine derivative) | HOP-92 | Non-Small Cell Lung | GI₅₀ | 1.35 | nih.gov |

| Methyl Piperazine Phenyl Benzamide | A-11 | A-549 | Lung | IC₅₀ | 5.71 | researchgate.net |

| Methyl Piperazine Phenyl Benzamide | A-11 | HCT-116 | Colon | IC₅₀ | 4.26 | researchgate.net |

| Arylpiperazine Derivative | 9 | LNCaP | Prostate | IC₅₀ | < 5 | mdpi.com |

| Arylpiperazine Derivative | 15 | LNCaP | Prostate | IC₅₀ | < 5 | mdpi.com |

| Quinolinequinone-Piperazine Analog | QQ1 | ACHN | Renal | IC₅₀ | 1.55 | nih.gov |

| Piperazine clubbed with 2-azetidinone | 5e | HeLa | Cervical | IC₅₀ | 29.44 (µg/ml) | nih.gov |

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For piperazine derivatives, SAR analyses reveal how different chemical groups attached to the piperazine core influence their anticancer activity. researchgate.netnih.gov

For arylpiperazine derivatives tested against prostate cancer cells, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity. mdpi.com In a series of vindoline-piperazine conjugates, the nature of the substituent on the piperazine ring was critical. nih.gov For example, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine showed the most potent and broad-spectrum activity. nih.gov This indicates that bulky, lipophilic, and electron-withdrawing groups can enhance cytotoxicity.

In another study involving piperazine-linked quinolinequinones, SAR analysis showed that most of the synthesized compounds displayed excellent anticancer activity, particularly against leukemia cell lines. nih.gov The specific substitutions on the piperazine ring modulated the potency and selectivity against different cancer subpanels. For heterocyclic anti-angiogenic compounds, which often contain piperazine linkers, substitutions on the aromatic rings connected to the piperazine are critical. For example, a methoxy (B1213986) group at the para position of a phenyl ring was found to be essential for activity, whereas electron-withdrawing groups at the same position led to a loss of activity. mdpi.com These insights guide medicinal chemists in designing new derivatives with improved potency and selectivity for cancer targets. nih.gov

Studies in Metabolic and Endocrine Disorders

Derivatives of chiral piperazines have been a focal point in the search for novel therapeutics for metabolic and endocrine diseases, particularly type II diabetes mellitus. Research has concentrated on developing agents that can effectively manage glucose levels and interact with key regulatory receptors.

The inhibition of enzymes such as dipeptidyl peptidase-IV (DPP-4) and α-glucosidase is a validated strategy for managing type II diabetes. nih.gov DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in a glucose-dependent manner. oatext.com α-Glucosidase inhibitors delay carbohydrate digestion, reducing the rate of glucose absorption. nih.gov Piperazine derivatives have shown significant promise as inhibitors for both of these enzyme targets.

Novel piperazine-derived conformationally constrained compounds have been synthesized and evaluated for their DPP-4 inhibitory activity. cabidigitallibrary.org One such compound, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine, emerged as a potent DPP-IV inhibitor. cabidigitallibrary.orgresearchgate.net In vivo studies in diabetic mouse models demonstrated that this compound significantly lowered blood glucose levels and showed potential for reversing insulin resistance and improving dyslipidemia. cabidigitallibrary.orgresearchgate.net Other research has identified pyrazole-containing piperazine derivatives, such as Teneligliptin, as highly potent and selective DPP-4 inhibitors. nih.gov

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Piperazine Derivatives

| Compound | Structure | In Vitro Activity (IC₅₀) | Selectivity | Source |

|---|---|---|---|---|

| 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) | A pyrrolidine-containing piperazine derivative | Better inhibitory activity than reference inhibitor P32/98 | Not specified | cabidigitallibrary.orgresearchgate.net |

| Teneligliptin | A thiazolidine (B150603) and pyrazole-containing piperazine derivative | Potent DPP-4 inhibitor | Highly selective | nih.gov |

| Alogliptin | A piperidine-containing compound (for comparison) | < 10 nM | >10,000-fold over DPP-8 and DPP-9 | nih.govmdpi.com |

| (S)-phenylalanine derivatives | Benzyl-substituted (S)-phenylalanine derivatives | 3.79–25.52 nM | Superior to Sitagliptin | researchgate.net |

Furthermore, piperazine derivatives have been investigated as α-glucosidase and α-amylase inhibitors. nih.govbiomedpharmajournal.org Benzimidazole derivatives of piperazine and β-carboline derivatives containing a piperazine moiety have demonstrated notable α-glucosidase inhibitory activity, attributed to their structural features that facilitate interaction with the enzyme's active site. nih.gov N-phenyl piperazine derivatives have also been identified as having α-amylase inhibitory potential. biomedpharmajournal.org

Piperazine derivatives have been explored as modulators of key receptor systems involved in the body's metabolic control. A significant target in this area is the melanocortin receptor subtype-4 (MC4R), which plays a role in energy homeostasis and appetite regulation, making it a target for anti-obesity therapeutics.

A 1,3-disubstituted piperazine derivative, known as MB243, was identified as a new, potent, and selective MC4R agonist, with potential applications in treating obesity. acs.orgresearchgate.net The metabolic pathways of such piperazine derivatives are also a subject of intense study. Research has shown that these compounds are primarily metabolized by cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Understanding these metabolic interactions is crucial, as many piperazine analogues have been shown to be potent inhibitors of these enzymes, which could lead to drug-drug interactions. researchgate.net Additionally, chiral (piperazin-2-yl)methanol derivatives have been synthesized and found to possess high affinity for sigma-receptors, which are implicated in various neurological and physiological processes. nih.gov

Investigations into Antimicrobial and Anti-Infective Agents

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. apjhs.comresearchgate.net Piperazine-based compounds have emerged as a versatile scaffold for the development of new anti-infective drugs, demonstrating activity against a wide range of bacteria and fungi. apjhs.com

Targeting specific bacterial virulence mechanisms represents a promising strategy for developing new antibacterial drugs. nih.gov Many pathogenic bacteria scavenge sialic acid from their host to use as a nutrient source and for immune evasion through a process of molecular mimicry. nih.govnih.gov The bacterial sodium solute symporter (SSS) family, particularly the SiaT transporter, is essential for this uptake process and is not found in humans, making it an attractive drug target. nih.govlu.se

Researchers have designed and synthesized sialic acid derivatives bearing 4-N-piperazine and piperidine (B6355638) moieties that act as inhibitors of the SiaT transporter in pathogens like Proteus mirabilis and Staphylococcus aureus. nih.govnih.govlu.se These compounds have shown high binding affinity for the transporter, with some achieving nanomolar affinity, which is a significant increase compared to the natural substrate. nih.govnih.govlu.se Computational studies suggest these inhibitors engage a previously untargeted portion of the binding site. nih.gov By blocking sialic acid uptake, these derivatives can impair bacterial growth, demonstrating a novel mechanism for antibacterial action. nih.gov

Another bacterial mechanism targeted by piperazine derivatives is the enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in fatty acid biosynthesis. mdpi.com Molecular docking studies have suggested that piperazine derivatives containing 1,3,4-thiadiazole (B1197879) moieties can effectively bind to the ENR active site, representing another avenue for the development of novel antibacterial agents. mdpi.com

Table 2: Activity of Piperazine-Based Sialic Acid Uptake Inhibitors

| Compound Class | Target Protein | Target Pathogen(s) | Key Finding | Source |

|---|---|---|---|---|

| Sialic Acid 4-N-Piperazine Derivatives | SiaT Symporter | Proteus mirabilis | Nanomolar binding affinity, engaging a previously untargeted portion of the binding site. | nih.govnih.govlu.se |

| Sialic Acid 4-O-Benzyl Derivatives | SiaT Symporter | Proteus mirabilis, Staphylococcus aureus | Competitive inhibition of the transporter and delayed bacterial growth in S. aureus. | nih.gov |

| General Sialic Acid Derivatives | SiaT Symporter | Methicillin-resistant Staphylococcus aureus (MRSA) | Most potent compounds showed a 180-fold higher affinity than the natural substrate and delayed bacterial growth. | nih.gov |

Numerous studies have highlighted the broad-spectrum antibacterial and antifungal properties of various piperazine analogues. nih.govresearchgate.netnih.gov These compounds have demonstrated activity against a wide array of clinically relevant pathogens.

Arylpiperazines, in particular, have been identified as potent broad-spectrum antimicrobials with activity against both bacteria and fungi, including Staphylococcus epidermidis, Staphylococcus aureus, Lactobacillus paracasei, and Candida orthopsilosis. nih.gov These compounds also displayed favorable pharmacokinetic profiles and low cytotoxicity, marking them as promising candidates for further development. nih.gov Similarly, the synthesis of N-alkyl and N-aryl piperazine derivatives has yielded compounds with significant activity against bacterial strains like S. aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Other modifications, such as incorporating 1,3,4-thiadiazole moieties or creating s-Triazine based piperazine derivatives, have also produced compounds with significant antimicrobial activity, particularly against Gram-negative bacteria. mdpi.comresearchgate.net The mechanism of action for some of these antimicrobial polymers involves disruption of the bacterial cell membrane, leading to leakage of cellular contents. nih.gov

Table 3: Broad-Spectrum Antimicrobial Activity of Selected Piperazine Analogues

| Piperazine Derivative Class | Tested Pathogens | Key Results | Source |

|---|---|---|---|

| Arylpiperazines | S. epidermidis, S. aureus, L. paracasei, C. orthopsilosis | Potent broad-spectrum activity with MICs of 12.5-15.6 µg/mL. | nih.gov |

| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains; less active against fungi. | nih.gov |

| Piperazines with N,N′-bis(1,3,4-thiadiazole) moiety | S. aureus, B. subtilis, E. coli, P. vulgaris, C. albicans | Significant activity against Gram-negative bacteria, especially E. coli. | mdpi.com |

| s-Triazine based piperazines | E. coli, B. subtilis, S. aureus, C. albicans, A. niger | 1-(3-Trifluoromethyl-phenyl)-piperazine derivative showed strong activity against E. coli. | researchgate.net |

| N-Sulfonated (2-furoyl)piperazines | Multi-drug resistant S. aureus (MRSA), E. faecalis, E. coli | Susceptible to a concentration of 500 µl/ml; demonstrated high antibacterial potential. | researchgate.net |

V. Analytical and Spectroscopic Methodologies in Research on S 4 N Trityl 2 Methyl Piperazine

Advanced Spectroscopic Characterization for Elucidating Stereochemistry and Structure

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insight into the atomic connectivity and spatial arrangement of (S)-4-N-Trityl-2-methyl-piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR experiments are used to probe conformational dynamics.

In a typical ¹H NMR spectrum, the protons of the trityl group would appear as a complex multiplet in the aromatic region (approx. 7.20-7.50 ppm). The protons on the piperazine (B1678402) ring would resonate in the upfield region (approx. 2.0-4.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on the ring's conformation (typically a chair conformation). The methyl group at the C2 position would produce a characteristic doublet.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for the trityl carbons, the four unique carbons of the piperazine ring, and the methyl carbon. The presence of the bulky trityl group significantly influences the chemical shifts of the adjacent piperazine ring atoms.

Conformational analysis is further explored using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space correlations between protons, helping to establish the preferred orientation of the trityl group relative to the piperazine ring and confirming the equatorial or axial position of the methyl group in the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Trityl | Aromatic C-H | 7.20 - 7.50 | 125.0 - 145.0 |

| Trityl | Quaternary C | - | ~77.0 |

| Piperazine | Ring CH, CH₂ | 2.0 - 4.0 | 45.0 - 60.0 |

| Methyl | CH₃ | ~1.10 (doublet) | ~15.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an exact mass measurement.

For this compound, the expected measurement would be for the protonated molecular ion, [M+H]⁺. The high accuracy of HRMS allows for the unambiguous determination of the molecular formula, C₂₄H₂₆N₂, distinguishing it from other compounds with the same nominal mass. This confirmation is a standard requirement for verifying the identity of a synthesized compound.

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₆N₂ |

| Average Mass | 342.486 g/mol |

| Monoisotopic Mass | 342.2096 g/mol |

| Expected [M+H]⁺ (HRMS) | 343.2172 |

Chromatographic Techniques for Enantiomeric Excess Determination and Purification

While NMR and MS confirm the structure, chromatography is essential for assessing the purity of the chiral compound, particularly its enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.

By injecting a sample onto a chiral column (e.g., Chiralpak® or Chiralcel® series), the (S) and (R) enantiomers will exhibit different retention times. The ratio of the peak areas, as measured by a UV detector, allows for precise quantification of the enantiomeric excess. This analysis is crucial for applications in asymmetric synthesis and medicinal chemistry, where the biological activity often resides in a single enantiomer. Preparative chiral HPLC can also be employed to separate racemic mixtures, yielding enantiomerically pure samples. nih.gov

Table 3: Representative Chiral HPLC Method for Piperazine Derivatives

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 254 nm |

| Expected Result | Baseline separation of (S) and (R) enantiomers |

Computational Chemistry and Molecular Modeling for Mechanistic and Binding Studies

Computational chemistry provides a theoretical lens through which to understand the structural properties and potential interactions of this compound. Molecular modeling can predict the lowest energy conformations of the molecule, analyzing the interplay between the piperazine ring pucker and the steric demands of the large trityl group.

These models are valuable for rationalizing the outcomes of stereoselective reactions. Furthermore, if this piperazine derivative is intended as a ligand for a biological target, such as a receptor or enzyme, molecular docking simulations can be performed. These simulations predict the likely binding pose and affinity of the molecule within the active site of the protein, guiding the design of more potent and selective derivatives.

In Situ Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of this compound or its subsequent reactions can be greatly enhanced by in situ reaction monitoring. Techniques such as in situ Fourier-Transform Infrared (FTIR) spectroscopy allow chemists to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction.

For instance, in reactions involving the modification of the piperazine ring, in situ spectroscopy can provide valuable kinetic data, help identify transient intermediates, and precisely determine the reaction endpoint. This leads to improved process control, higher yields, and enhanced purity of the final product. Studies on related piperazine systems have successfully used these methods to optimize complex reactions like lithiation.

Vi. Future Perspectives and Emerging Research Trajectories for S 4 N Trityl 2 Methyl Piperazine Derivatives

Exploration of Novel Synthetic Pathways

The synthesis of structurally diverse, carbon-substituted chiral piperazines remains a significant challenge, driving the exploration of innovative and efficient synthetic methodologies. rsc.org Traditional methods are often lengthy and limited by the availability of starting materials, underscoring the need for new strategies. researchgate.net

Key areas of development include:

Asymmetric Synthesis from Amino Acids: A prominent strategy involves using the chiral pool, particularly α-amino acids, to construct enantiomerically pure 2-substituted piperazines. One such practical and scalable four-step route starts from α-amino acids and utilizes an aza-Michael addition as the key transformation to yield orthogonally protected chiral piperazines. rsc.org Another approach synthesizes 2-hydroxymethyl piperazines from serine methyl ester hydrochloride and N-Boc-L-amino acids through condensation, deprotection, cyclization, and reduction steps. researchgate.net

C–H Functionalization: Direct functionalization of the piperazine (B1678402) ring's C-H bonds is a powerful and modern approach to creating novel derivatives. mdpi.comresearchgate.net This avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules. Recent advances have focused on photoredox catalysis to achieve C-H arylation, vinylation, and alkylation, expanding the synthetic toolbox for medicinal chemists. mdpi.com

Ring-Opening of Aziridines: The regioselective ring-opening of chiral aziridines, derived from natural amino acids, with amino acid methyl ester hydrochlorides provides a pathway to homochiral cis-2,5-disubstituted piperazines. rsc.org This method leverages the reactivity of strained rings to build the piperazine core.

De Novo Synthesis Strategies: New annulation processes are being developed for the de novo synthesis of piperazines. One such method is the decarboxylative cyclization between various aldehydes and amino-acid-derived diamines, promoted by an iridium-based photoredox catalyst. mdpi.com

A Chinese patent describes a novel method for synthesizing chiral 2-substituted piperazines starting from optically pure amino acids, which are converted to chiral amino acid ester hydrochlorides and, after several steps, are reduced to form the final product. google.com This method is noted for its use of inexpensive raw materials and mild reaction conditions. google.com

Development of Advanced Catalytic Systems

Catalysis is at the forefront of modern piperazine synthesis, enabling milder, more selective, and more efficient reactions. The development of advanced catalytic systems is crucial for accessing complex piperazine derivatives that are otherwise difficult to synthesize. nih.gov

| Catalytic System | Description | Key Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis (Iridium, Ruthenium, Organic Dyes) | Uses visible light to convert energy into highly reactive intermediates for C-H functionalization (arylation, vinylation, alkylation). mdpi.comresearchgate.net Organic photocatalysts like acridinium (B8443388) salts are being developed as greener alternatives to transition metals. mdpi.com | Mild reaction conditions, high selectivity, sustainable, enables automation in flow reactors. mdpi.comorganic-chemistry.org | mdpi.comresearchgate.netorganic-chemistry.org |

| Palladium Catalysis | Used in various cyclization reactions, including the modular synthesis of highly substituted piperazines from propargyl units and diamines, and Wacker-type aerobic oxidative cyclizations. organic-chemistry.org | High yields, excellent regio- and stereochemical control, operational simplicity. organic-chemistry.org | organic-chemistry.orgthieme-connect.com |

| Iridium Catalysis | A bench-stable iridium catalyst enables the formal [3 + 3]-cycloaddition of imines for the regio- and diastereoselective synthesis of C-substituted piperazines. nih.gov | 100% atom-economical, stereospecific, broad substrate scope, mild conditions. nih.gov | nih.gov |

| Gold Catalysis | Catalyzes the cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides to yield tetrahydropyrazines. organic-chemistry.org | Provides access to specific piperazine precursors. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |

| SnAP and SLAP Reagents | The Stannyl Amine Protocol (SnAP) and the more recent Silicon Amine Protocol (SLAP) are convergent methods for piperazine synthesis from aldehydes, based on radical generation and cyclization. mdpi.comthieme-connect.com | SLAP chemistry avoids the use of potentially toxic tin reagents found in the SnAP method. mdpi.com | mdpi.comthieme-connect.com |

These catalytic systems are overcoming previous limitations, particularly the difficulty of functionalizing piperazines at the carbon positions due to the interference of the second nitrogen atom, which can inhibit catalyst reactivity. mdpi.com

Expansion into New Therapeutic Areas

Piperazine derivatives are well-established in medicine, but the structural diversity offered by chiral, C-substituted scaffolds like (S)-4-N-Trityl-2-methyl-piperazine opens the door to new and improved therapeutic applications. mdpi.comresearchgate.net The piperazine moiety is often used to optimize the physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.gov Researchers are actively exploring the potential of novel piperazine derivatives across a wide spectrum of diseases. eurekaselect.comresearchgate.net

| Therapeutic Area | Research Focus & Findings | Reference |

|---|---|---|

| Oncology | Derivatives show significant activity against various cancer cell lines. nih.govresearchgate.net The introduction of a piperazine moiety into natural products has been shown to improve antitumor activity. nih.gov They are investigated as inhibitors of protein tyrosine kinases like KIT and PDGFRA. nih.gov | mdpi.comnih.govresearchgate.netresearchgate.net |

| Infectious Diseases | Broad-spectrum activity reported, including antibacterial, antifungal, antimalarial, and antiviral (including HIV and antitubercular) properties. mdpi.comnih.goveurekaselect.comresearchgate.net A library of piperazine-tethered thiazoles identified compounds with potent antimalarial activity against chloroquine-resistant strains. mdpi.com | mdpi.comnih.goveurekaselect.comresearchgate.netmdpi.com |

| Central Nervous System (CNS) Disorders | Piperazine analogs have wide clinical use as anxiolytic, antipsychotic, and antidepressant agents. researchgate.net Research is ongoing for treating neurodegenerative diseases like Alzheimer's through the inhibition of targets such as glycogen (B147801) synthase kinase (GSK)-3β. researchgate.net | mdpi.comresearchgate.netresearchgate.net |

| Cardiovascular & Metabolic Diseases | Derivatives are explored as antihypertensive agents and for cardiovascular treatments and diabetes therapies. mdpi.comgoogle.comresearchgate.net | mdpi.comgoogle.comresearchgate.net |

| Inflammatory Conditions | Anti-inflammatory properties are a noted biological activity of the piperazine scaffold. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

The ability to precisely control the stereochemistry and substitution pattern on the piperazine ring is critical, as both enantiomers of a chiral drug must be studied in detail for regulatory approval. researchgate.net This drives the development of asymmetric syntheses for these new therapeutic agents. rsc.org

Integration with Combinatorial Chemistry and Automated Synthesis Platforms

To rapidly explore the vast chemical space made accessible by novel piperazine scaffolds, modern drug discovery increasingly relies on high-throughput methods. lookchem.com The integration of combinatorial chemistry and automated synthesis is a key future direction for developing libraries of this compound derivatives.

Combinatorial Libraries: Both solid-phase and solution-phase combinatorial synthesis techniques are being employed to generate large, diverse libraries of piperazine derivatives for biological screening. lookchem.comnih.govnih.gov This approach allows for the rapid identification of new hit compounds. mdpi.com For example, an efficient one-pot synthesis was used to create a 61-membered library of piperazine-2,5-diones for biological evaluation. nih.gov

Solid-Phase Synthesis: Efficient solid-phase synthesis routes for mono-N-substituted piperazines have been developed, which facilitate parallel processing and eliminate the need for purification after each step. acs.org This is highly amenable to the creation of arrays of amides and sulfonamides for testing. acs.org

Automated Synthesis: The development of microreactors has enabled the automation of certain synthetic methods, such as photoredox reactions. mdpi.com This not only increases throughput but also improves control over reaction conditions. High-throughput technology has also been instrumental in the discovery of new catalytic systems by rapidly screening pools of substrates against various catalysts. mdpi.com

These high-throughput approaches are essential for efficiently navigating the structure-activity relationships of new piperazine derivatives and accelerating the drug discovery process. mdpi.com

Green Chemistry Approaches in Piperazine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. Future research into the synthesis of piperazine derivatives will prioritize sustainable methods. researchgate.netnih.gov

Key green chemistry strategies being explored include:

Sustainable Catalysis: A major focus is replacing potentially toxic and costly transition-metal catalysts (e.g., those based on tin) with greener alternatives. mdpi.com The development and use of organic photocatalysts, which can be synthesized from renewable materials, is a significant step in this direction. mdpi.com

Eco-Friendly Solvents and Conditions: Research is moving away from harsh conditions and high-boiling-point solvents. researchgate.net Strategies include using water or piperazine itself as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing catalyst-free and single-pot multicomponent reactions. organic-chemistry.orgresearchgate.net

Atom Economy: Methods that maximize the incorporation of starting materials into the final product, such as the 100% atom-economical [3 + 3]-cycloaddition for piperazine synthesis, are highly desirable. nih.gov Biocatalytic reductive aminations also offer an atom-economical route to piperazines. nih.gov

These approaches aim to make the synthesis of complex chiral piperazines not only more efficient but also safer and more environmentally benign. researchgate.netnih.gov

常见问题

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Coupling | HBTU, Et₃N, THF | Amide bond formation | |

| Deprotection | 1N HCl, THF | Removal of Boc groups | |

| Purification | Silica gel chromatography | Isolation of enantiopure product |

Basic: What analytical techniques are most effective for confirming the structural integrity and enantiomeric excess of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry and substituent positions (e.g., trityl and methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB to measure enantiomeric excess (ee >98%) .

Advanced: What strategies are recommended for resolving racemic mixtures of 2-methyl-piperazine derivatives to obtain the (S)-enantiomer?

Answer:

- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and crystallize the desired salt .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

- Chiral Stationary Phases : Normal-phase HPLC with cellulose-based columns resolves enantiomers, as demonstrated in dopamine receptor ligand studies .

Advanced: How can computational chemistry methods predict the biological activity and binding modes of this compound derivatives?

Answer:

- Molecular Docking : Simulate binding to target receptors (e.g., MC4 or dopamine D3) using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with polar residues) .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs with low RMSD values .

- QSAR Models : Corolate structural features (e.g., substituent bulkiness) with activity data to guide synthetic prioritization .

Advanced: What in vitro assays are suitable for evaluating the receptor-binding affinity of this compound analogs?

Answer:

- Radioligand Binding Assays : Measure Ki values using tritiated ligands (e.g., [³H]spiperone for dopamine D2/D3 receptors) .

- cAMP Inhibition Assays : Quantify MC4 receptor antagonism via α-MSH-induced cAMP reduction in transfected COS-1 cells .

- Functional Selectivity Profiling : Screen against off-target receptors (e.g., σ1, serotonin transporter) to ensure specificity .

Basic: What are the critical considerations for maintaining the stability of this compound under varying pH and solvent conditions?

Answer:

- pH Stability : Avoid strongly acidic conditions (pH <2) to prevent trityl group cleavage. Neutral to mildly basic conditions (pH 7–9) are optimal .

- Solvent Compatibility : Use aprotic solvents (e.g., THF, acetonitrile) to minimize hydrolysis. Aqueous buffers should contain <10% water .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How should researchers address contradictory data in pharmacological studies, such as off-target receptor interactions?

Answer:

- Selective Assays : Use receptor-specific ligands (e.g., SCH-350634 for CCR5) to isolate target activity .

- Control Experiments : Include knockout cell lines or antagonist co-treatment to confirm on-target effects .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate primary vs. secondary interactions .

Advanced: What methodological approaches enable the design of bioisosteric analogs of this compound?

Answer:

- Heterocyclic Replacements : Substitute pyridine or triazole rings for phenyl groups to modulate lipophilicity (see Table 1) .

- Scaffold Hopping : Replace the piperazine core with morpholine or piperidine while retaining key pharmacophores .

- Fragment-Based Design : Use X-ray crystallography or NMR fragment screens to identify novel binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。